molecular formula C25H26O3 B8584797 4-Pentylphenyl 4-(benzyloxy)benzoate CAS No. 111973-82-1

4-Pentylphenyl 4-(benzyloxy)benzoate

Cat. No. B8584797
M. Wt: 374.5 g/mol
InChI Key: PJFLIRSRNIGVFL-UHFFFAOYSA-N
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Patent
US07658979B2

Procedure details

12.6 g (55.0 mmol) of 4-benzyloxy-benzoic acid, 8.2 g (50.0 mmol) of 4-pentylphenol and 0.61 g (5.0 mmol) of 4-dimethylaminopyridine were added to 150 mL of methylene chloride followed by the addition of 11.4 g (55.0 mmol) of dicyclohexylcarbodiimide while stirring in the presence of argon. After stirring for 6 hours in the presence of argon, the mixture was filtered followed by concentrating the filtrate. The residue was purified by silica gel column chromatography to obtain 18.7 g of a white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:18]([C:23]1[CH:28]=[CH:27][C:26](O)=[CH:25][CH:24]=1)[CH2:19][CH2:20][CH2:21][CH3:22].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:18]([C:23]1[CH:24]=[CH:25][C:26]([O:14][C:13](=[O:15])[C:12]2[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:17][CH:16]=2)=[CH:27][CH:28]=1)[CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
8.2 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)O
Name
Quantity
0.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring in the presence of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 6 hours in the presence of argon
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)OC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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